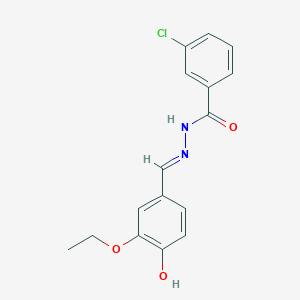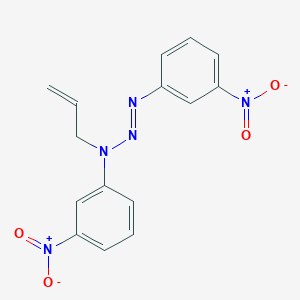
3-chloro-N'-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C16H15ClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide involves its interaction with molecular targets such as LSD1. By inhibiting LSD1, the compound can modulate chromatin structure, leading to changes in gene expression. Additionally, its iron-chelating properties disrupt iron metabolism, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-chloro-N’-(2-hydroxybenzylidene)benzohydrazide: Another LSD1-selective inhibitor with similar anticancer properties.
2-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide: A structurally similar compound with potential biological activities.
Uniqueness
3-chloro-N’-(3-ethoxy-4-hydroxybenzylidene)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
CAS No. |
316143-46-1 |
|---|---|
Molecular Formula |
C16H15ClN2O3 |
Molecular Weight |
318.75 g/mol |
IUPAC Name |
3-chloro-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-22-15-8-11(6-7-14(15)20)10-18-19-16(21)12-4-3-5-13(17)9-12/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+ |
InChI Key |
WSZNAWFXXVRDPW-VCHYOVAHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-(3-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696556.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696566.png)

![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11696584.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11696587.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide](/img/structure/B11696601.png)
![2-(3-iodophenyl)-5-[(4-nitrophenyl)carbonyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11696602.png)
![(5Z)-5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11696603.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11696610.png)
![(3Z)-3-{(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696611.png)
![N-(Dibenzo[B,D]furan-1-YL)acetamide](/img/structure/B11696612.png)
![4-{[(4-Chloro-3-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B11696620.png)
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11696625.png)
